2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride

Descripción

Chemical Identity and Systematic Nomenclature

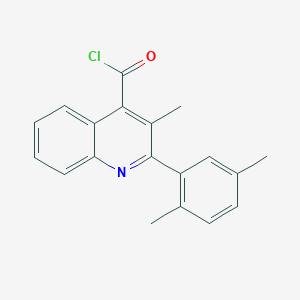

The compound this compound possesses a well-defined molecular structure characterized by specific chemical identifiers and structural features. According to chemical database records, this compound carries the Chemical Abstracts Service registry number 1160264-98-1, which provides a unique identifier for regulatory and commercial purposes. The molecular formula Carbon nineteen Hydrogen sixteen Chlorine Nitrogen Oxygen accurately represents the atomic composition, while the calculated molecular weight of 309.79 grams per mole reflects the sum of constituent atomic masses.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely describes the structural arrangement, indicating the presence of a quinoline ring system substituted at position 2 with a 2,5-dimethylphenyl group, at position 3 with a methyl group, and at position 4 with a carbonyl chloride functionality. The Simplified Molecular Input Line Entry System representation O=C(Cl)C1=C(C)C(C2=CC(C)=CC=C2C)=NC3=CC=CC=C13 provides a linear encoding of the molecular structure suitable for computational applications.

Additional molecular descriptors provide detailed structural information essential for chemical identification and database searches. The standard International Chemical Identifier key WPUJHNAUCCOHKM-UHFFFAOYSA-N serves as a unique molecular signature derived from the structural connectivity pattern. These standardized identifiers collectively ensure unambiguous chemical identification across different databases and research contexts, facilitating accurate communication within the scientific community.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1160264-98-1 |

| Molecular Formula | Carbon₁₉Hydrogen₁₆ChlorineNitrogenOxygen |

| Molecular Weight | 309.79 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | O=C(Cl)C1=C(C)C(C2=CC(C)=CC=C2C)=NC3=CC=CC=C13 |

Historical Development in Quinoline Chemistry

The historical foundation of quinoline chemistry traces back to the early nineteenth century when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming this compound "leukol" meaning white oil in Greek. This seminal discovery established the groundwork for understanding heterocyclic aromatic compounds and their potential applications. Subsequently, French chemist Charles Gerhardt obtained a similar compound in 1842 through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The apparent differences in reactivity between these compounds initially suggested they were distinct isomers, but German chemist August Hoffmann eventually recognized that the behavioral differences resulted from contaminant presence rather than structural variation.

The evolution of quinoline chemistry throughout the nineteenth and twentieth centuries established multiple synthetic pathways for accessing diversely substituted quinoline derivatives. Coal tar remained the principal commercial source of quinoline for decades, while synthetic methodologies gradually expanded to include numerous named reactions specifically designed for quinoline construction. These synthetic approaches encompassed the Combes quinoline synthesis utilizing anilines and beta-diketones, the Conrad-Limpach synthesis employing anilines and beta-ketoesters, and the Skraup synthesis using ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid.

Contemporary quinoline chemistry has expanded beyond traditional synthetic approaches to encompass sophisticated methodologies including photoredox catalysis and radical cyclization reactions. Recent research has demonstrated that quinoline derivatives, particularly those containing acyl chloride functionalities, serve as versatile substrates for accessing complex molecular architectures through novel synthetic transformations. The development of this compound represents a culmination of this historical progression, combining classical quinoline structural motifs with modern functional group manipulation strategies to create compounds suitable for advanced synthetic applications.

Position Within Acyl Chloride Reactivity Frameworks

Acyl chlorides represent one of the most reactive classes of carbonyl compounds, exhibiting exceptional susceptibility to nucleophilic attack due to the combined electron-withdrawing effects of both oxygen and chlorine substituents on the carbonyl carbon. The carbon atom in the carbonyl chloride group experiences significant electrophilic character as both highly electronegative atoms withdraw electron density, creating a substantially positive partial charge that readily attracts nucleophilic species. This fundamental reactivity pattern underlies the synthetic utility of acyl chlorides in nucleophilic acyl substitution reactions, where nucleophiles replace the chloride leaving group through an addition-elimination mechanism.

The mechanistic framework for acyl chloride reactivity typically involves a two-step addition-elimination process proceeding through tetrahedral intermediates. Initially, nucleophilic attack occurs at the electrophilic carbonyl carbon, forming a tetrahedral intermediate where the carbonyl oxygen bears a negative charge. Subsequently, elimination of the chloride ion regenerates the carbonyl functionality while installing the nucleophile, resulting in overall substitution of the chloride group. This mechanism distinguishes acyl chloride reactions from direct nucleophilic substitution pathways, emphasizing the unique reactivity profile of these compounds.

Within this broader reactivity framework, this compound occupies a specialized position due to its extended aromatic system and specific substitution pattern. The quinoline ring system provides additional stabilization through resonance delocalization, while the strategically placed methyl substituents influence both steric and electronic properties of the molecule. Recent research has demonstrated that such quinoline-containing acyl chlorides participate effectively in photoredox radical cyclization reactions, where acyl radicals generated through single-electron-transfer processes initiate cyclization sequences to form complex polycyclic structures. These transformations showcase good substrate compatibility and functional group tolerance under mild reaction conditions, highlighting the synthetic versatility inherent in this compound class.

| Reactivity Feature | Characteristics |

|---|---|

| Electrophilic Character | High due to dual electron withdrawal by oxygen and chlorine |

| Mechanism Type | Addition-elimination through tetrahedral intermediates |

| Leaving Group | Chloride ion with good leaving group properties |

| Nucleophile Compatibility | Broad range including water, alcohols, amines, and carboxylates |

| Modern Applications | Photoredox radical cyclization and complex molecule synthesis |

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUJHNAUCCOHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate alkylating agent.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline core can be subjected to oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Biaryl and Styrene Derivatives: Formed from coupling reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinoline derivatives, including 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride. These compounds have shown promising activity against various bacterial strains, indicating their potential as lead compounds for antibiotic development.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

Cancer Research

Quinoline derivatives have been investigated for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. Studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Study 1: Antimicrobial Screening

A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of various quinoline derivatives. The compound demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted by Hamama et al. explored the structure-activity relationship of substituted quinolines. The study found that modifications at specific positions on the quinoline ring significantly enhanced anticancer activity, positioning derivatives like this compound as potential candidates for further development .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to and inhibit the activity of specific enzymes involved in disease pathways.

Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.

Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position Effects: QY-2591 vs. QY-2591 vs. QY-6424: The C-6 methyl group in QY-6424 may alter the electron density of the quinoline ring through inductive effects, whereas the C-3 methyl in QY-2591 could modulate resonance stabilization of the carbonyl group.

Electronic Effects of Aryl Substituents: The 2,5-dimethylphenyl group in QY-2591 provides electron-donating methyl substituents at the ortho and para positions, increasing electron density at the quinoline C-2. This contrasts with the 2,4-dimethylphenyl group in QY-7956, where the meta-methyl may exert weaker electronic effects .

Comparison with Non-Methylated Analogues

describes 2-phenylquinoline-4-carbonyl chloride derivatives, such as 3-chloroethyl 2-phenylquinoline-4-carboxylate (m.p. 72°C). Key differences include:

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylphenyl and methyl groups in QY-2591 are electron-donating, enhancing electron density at the quinoline core compared to phenyl or chlorophenyl analogues. This may reduce electrophilicity at the carbonyl chloride, requiring harsher reaction conditions for nucleophilic substitutions .

- Melting Points: While QY-2591’s melting point is unspecified, the 3-chloroethyl ester analogue () melts at 72°C. Methylated quinolines generally exhibit higher melting points due to increased molecular symmetry and van der Waals interactions .

Actividad Biológica

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is a member of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components:

- Quinoline Core : The quinoline structure allows for intercalation with DNA, potentially affecting replication and transcription processes.

- Carbonyl Chloride Group : This functional group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This mechanism is significant in the development of selective kinase inhibitors, which are crucial in cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. The presence of the carbonyl chloride group in this compound may enhance its reactivity towards microbial targets. Studies have shown that modifications in the quinoline structure can lead to increased antibacterial activity against a variety of strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinoline derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against prostate cancer cells (PC3) with IC50 values in the low micromolar range (e.g., 1.4 - 2.0 µM) . These findings suggest that structural modifications can enhance the anticancer potential of quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of quinoline derivatives:

-

Antibacterial Evaluation : A study screened various quinoline derivatives for their antibacterial activity using the agar diffusion method. The results indicated that certain structural modifications significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Compound Activity Against S. aureus Activity Against E. coli This compound Moderate Moderate Known Antibiotic (Ampicillin) High High -

Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. The study found that specific substitutions at the 2- and 5-positions of the phenyl ring significantly influenced cytotoxicity levels .

Compound IC50 (µM) Compound A (similar structure) 1.6 Compound B (similar structure) 1.9 Doxorubicin (reference drug) 6.18

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride?

The synthesis typically involves multi-step protocols. A key approach is the acylation of quinoline derivatives using chlorinating agents. For example, describes a Strecker reaction followed by acylation with 2-(2,5-dimethylphenyl)acetyl chloride to form intermediates. Similarly, outlines Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂/PCy₃ in DMF with K₂CO₃) to functionalize the quinoline core. Post-synthesis, purification via column chromatography (e.g., silica gel, ethanol recrystallization) is critical to isolate the target compound .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological validation includes:

- Infrared (IR) spectroscopy : To confirm carbonyl (C=O) and C-Cl stretches (~1750–1820 cm⁻¹ and ~550–750 cm⁻¹, respectively) .

- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). reports detailed NMR assignments for analogous quinoline derivatives .

- Melting point analysis : Thermal stability can be inferred from melting ranges (e.g., 223–225°C for structurally similar compounds) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular orbital studies) predict the reactivity of this compound?

Extended Gaussian-type basis sets (e.g., 4–31 G) are used to model molecular orbitals and predict electronic properties. For instance, demonstrates that rescaling atomic functions optimizes geometries and reactivity predictions. Applications include:

Q. How can impurities or by-products during synthesis be identified and characterized?

highlights impurity profiling via preparative HPLC and spectral matching. Key steps:

- Synthetic mimicry : Replicating reaction conditions to generate suspected by-products (e.g., incomplete acylation or chlorination intermediates).

- Comparative spectroscopy : Aligning isolated impurities’ NMR/IR data with synthesized reference standards (e.g., IMP-4 in ) .

Q. What strategies optimize reaction yields in Pd-catalyzed cross-coupling steps for quinoline derivatives?

suggests:

- Catalyst selection : PdCl₂(PPh₃)₂ with PCy₃ enhances stability and activity in DMF.

- Base optimization : 2 M K₂CO₃ improves deprotonation efficiency without side reactions.

- Temperature control : Maintaining 80–100°C balances reaction rate and decomposition risks .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Contradictions may arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Methodological solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.